molecular formula C5H10O2 B14334660 Butanal, 3-hydroxy-2-methyl- CAS No. 99506-67-9

Butanal, 3-hydroxy-2-methyl-

Cat. No.: B14334660
CAS No.: 99506-67-9
M. Wt: 102.13 g/mol
InChI Key: ZURZPPULRFXVLF-UHFFFAOYSA-N
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Description

Butanal, 3-hydroxy-2-methyl-, also known as 3-hydroxy-2-methylbutanal, is an organic compound belonging to the class of aldehydes. It is a branched-chain aldehyde with a hydroxyl group and a methyl group attached to the butanal backbone. This compound is a versatile intermediate in organic synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanal, 3-hydroxy-2-methyl-, can be synthesized through several methods. One common method involves the aldol condensation of acetaldehyde and isobutyraldehyde. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, at low temperatures to form the desired product.

Industrial Production Methods

In industrial settings, the production of Butanal, 3-hydroxy-2-methyl-, often involves the catalytic hydrogenation of 3-hydroxy-2-methylbut-2-enal. This process is carried out under controlled conditions of temperature and pressure, using catalysts such as palladium or nickel to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Butanal, 3-hydroxy-2-methyl-, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Hydrogenation of the compound yields the corresponding alcohol.

    Dehydration: Dehydration of the compound leads to the formation of crotonaldehyde.

    Condensation: It can participate in aldol condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.

    Dehydration: Acidic or basic conditions can facilitate the dehydration process.

Major Products Formed

    Oxidation: 3-hydroxy-2-methylbutanoic acid.

    Reduction: 3-hydroxy-2-methylbutanol.

    Dehydration: Crotonaldehyde.

Scientific Research Applications

Butanal, 3-hydroxy-2-methyl-, has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and polymers.

Mechanism of Action

The mechanism of action of Butanal, 3-hydroxy-2-methyl-, involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group, leading to the formation of carboxylic acids. In reduction reactions, the aldehyde group is reduced to an alcohol. The compound’s reactivity is influenced by the presence of the hydroxyl and methyl groups, which affect its chemical behavior.

Comparison with Similar Compounds

Butanal, 3-hydroxy-2-methyl-, can be compared with other similar compounds, such as:

    3-Hydroxybutanal: Lacks the methyl group, leading to different reactivity and applications.

    2-Methylbutanal: Lacks the hydroxyl group, resulting in different chemical properties.

    3-Hydroxy-3-methyl-2-butanone: Contains a ketone group instead of an aldehyde group, leading to different reactivity.

The presence of both the hydroxyl and methyl groups in Butanal, 3-hydroxy-2-methyl-, makes it unique and versatile in various chemical reactions and applications.

Properties

IUPAC Name

3-hydroxy-2-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(3-6)5(2)7/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURZPPULRFXVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449409
Record name Butanal, 3-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99506-67-9
Record name Butanal, 3-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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